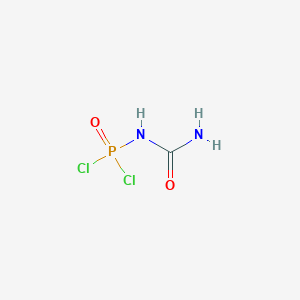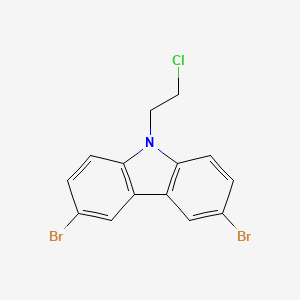
N-Carbamoylphosphoramidic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Carbamoylphosphoramidic dichloride is a chemical compound with significant importance in various fields of chemistry and industry. It is known for its unique reactivity and versatility in synthetic applications. This compound is characterized by the presence of both carbamoyl and phosphoramidic functional groups, which contribute to its diverse chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Carbamoylphosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of carbamoyl chloride with phosphorus trichloride under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors with precise control over temperature and pressure. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Carbamoylphosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form carbamoylphosphoric acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous solutions and mild temperatures.
Condensation Reactions: Often require the presence of a base or acid catalyst.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used.
Carbamoylphosphoric Acid: From hydrolysis.
Complex Molecules: From condensation reactions.
Wissenschaftliche Forschungsanwendungen
N-Carbamoylphosphoramidic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Carbamoylphosphoramidic dichloride involves its ability to react with various nucleophiles and electrophiles. The compound’s reactivity is primarily due to the presence of highly reactive phosphorus and carbamoyl groups. These groups can form stable intermediates with molecular targets, leading to the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Phosphoryl Chloride: Shares similar reactivity but lacks the carbamoyl group.
Carbamoyl Chloride: Contains the carbamoyl group but lacks the phosphorus component.
Phosphoramidic Chloride: Similar structure but different reactivity due to the absence of the carbamoyl group.
Uniqueness: N-Carbamoylphosphoramidic dichloride is unique due to the combination of carbamoyl and phosphoramidic functional groups, which provide it with a distinct reactivity profile. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
4737-15-9 |
|---|---|
Molekularformel |
CH3Cl2N2O2P |
Molekulargewicht |
176.92 g/mol |
IUPAC-Name |
dichlorophosphorylurea |
InChI |
InChI=1S/CH3Cl2N2O2P/c2-8(3,7)5-1(4)6/h(H3,4,5,6,7) |
InChI-Schlüssel |
FNSXRXWGTPWQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(N)NP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)


![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)




![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)


